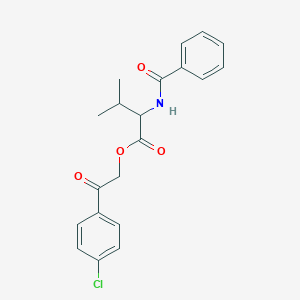
2-(4-chlorophenyl)-2-oxoethyl N-benzoylvalinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-2-oxoethyl N-benzoylvalinate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as C16H14ClNO3 and is synthesized through a specific method.
Scientific Research Applications
2-(4-chlorophenyl)-2-oxoethyl N-benzoylvalinate has been extensively studied for its potential applications in various research fields. One of the most significant applications of this compound is in the development of new drugs. Researchers have found that this compound has the potential to act as an anti-inflammatory agent, which can be used to treat various inflammatory diseases such as arthritis and asthma.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl N-benzoylvalinate is not fully understood, but studies have shown that it inhibits the production of pro-inflammatory cytokines. This inhibition leads to a decrease in inflammation, which can alleviate the symptoms of various inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to reduce the levels of various pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Additionally, this compound has been found to decrease the levels of reactive oxygen species (ROS) and nitric oxide (NO) in cells, which can reduce oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 2-(4-chlorophenyl)-2-oxoethyl N-benzoylvalinate in lab experiments is its high purity. This compound can be synthesized with high purity, which makes it suitable for various analytical techniques. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for research on 2-(4-chlorophenyl)-2-oxoethyl N-benzoylvalinate. One of the most significant directions is to further investigate its potential as an anti-inflammatory agent. Additionally, researchers can explore the use of this compound in the treatment of other diseases such as cancer and neurodegenerative disorders. Finally, researchers can also investigate the potential side effects of this compound to ensure its safety for use in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential in various research fields. Its synthesis method is well-established, and its purity can be confirmed through various analytical techniques. This compound has been extensively studied for its potential applications as an anti-inflammatory agent, and its mechanism of action and biochemical and physiological effects have been investigated. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for further research that can lead to the development of new drugs and treatments for various diseases.
Synthesis Methods
The synthesis of 2-(4-chlorophenyl)-2-oxoethyl N-benzoylvalinate involves the reaction between 4-chlorobenzoyl chloride and valine methyl ester in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to obtain the final compound. This method has been widely used in research laboratories around the world, and the purity of the compound can be confirmed through various analytical techniques such as NMR, IR, and mass spectrometry.
properties
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-benzamido-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4/c1-13(2)18(22-19(24)15-6-4-3-5-7-15)20(25)26-12-17(23)14-8-10-16(21)11-9-14/h3-11,13,18H,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMSKWFFTCDRHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(=O)C1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4969332.png)
![5-[(3,4-difluorophenoxy)methyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4969337.png)
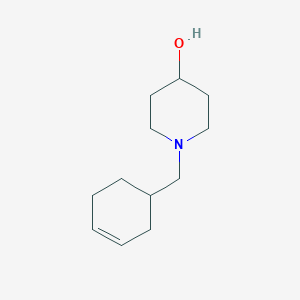
![5-{4-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4969343.png)



![2-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4969358.png)
![1-(4-bromobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4969362.png)
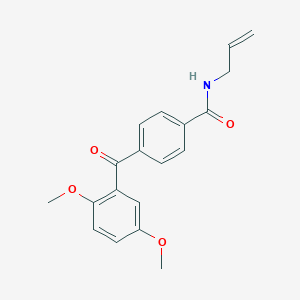
![7-chloro-2-[4-(3-chlorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B4969388.png)
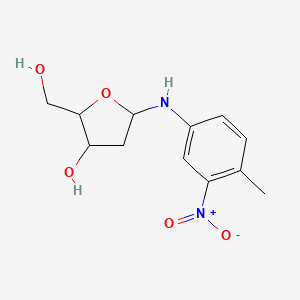
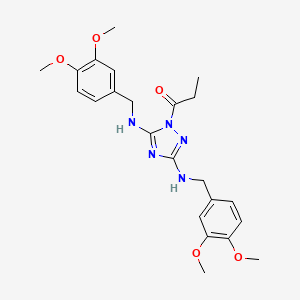
![6-methyl-5-[5-(1-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4969439.png)